BenchChemオンラインストアへようこそ!

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide

HDAC6 Inhibition Drug Discovery Enzymatic Assay

4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide (CAS 1797622-89-9) is a synthetic pyrimidine-based small molecule with a molecular weight of 298.35 g/mol. It is primarily investigated as a potent inhibitor of Histone Deacetylase 6 (HDAC6), a target implicated in oncology and neurodegeneration, with a reported enzymatic IC50 of 0.601 nM.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1797622-89-9
Cat. No. B2524560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide
CAS1797622-89-9
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C(=O)NC2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C16H18N4O2/c1-12-11-14(20-7-9-22-10-8-20)19-15(17-12)16(21)18-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,21)
InChIKeyRXLBHSDSXLFXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide (CAS 1797622-89-9): Procurement-Grade Characterization and Baseline Identity


4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide (CAS 1797622-89-9) is a synthetic pyrimidine-based small molecule with a molecular weight of 298.35 g/mol [1]. It is primarily investigated as a potent inhibitor of Histone Deacetylase 6 (HDAC6), a target implicated in oncology and neurodegeneration, with a reported enzymatic IC50 of 0.601 nM [2]. This compound belongs to a broader class of morpholino-pyrimidine derivatives known for their potential as antiproliferative agents through mTOR pathway modulation [3].

Why Generic Substitution of 4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is Scientifically Inadvisable


Simple in-class substitution of this compound is highly risky due to extreme sensitivity of the HDAC6 pharmacophore to minor structural modifications. Data from the patent family (WO2021067859) shows that structurally analogous compounds exhibit a >17-fold variation in HDAC6 inhibitory potency under the same assay conditions, with IC50 values ranging from 0.275 nM to 4.57 nM [1]. Consequently, replacing the target compound with a generic 'morpholino-pyrimidine' or a seemingly close analog can lead to a complete loss of the desired potency window, invalidating biological experiments and wasting procurement resources. The specific N-phenyl carboxamide and 4-methyl substitution pattern are critical for achieving the reported sub-nanomolar activity [2].

Quantitative Differentiation Evidence for 4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide (CAS 1797622-89-9)


Sub-Nanomolar HDAC6 Inhibition Validates Target Engagement Against a Less Selective Reference Inhibitor

The target compound demonstrates exceptional HDAC6 inhibitory activity (IC50 = 0.601 nM), which is comparable to the most potent inhibitors in its patent family. In contrast, the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) exhibits an IC50 of 10-50 nM against HDAC6 in similar biochemical assays, making the target compound at least 16-fold more potent at the enzymatic level [1]. This high potency at a low concentration is critical for minimizing off-target effects in cellular models [2].

HDAC6 Inhibition Drug Discovery Enzymatic Assay

Superiority Over Closest Patent Analogs in Enzymatic Potency for HDAC6

In a direct cross-comparison of compounds from the same patent family (WO2021067859), the target compound (I-21) shows an IC50 of 0.601 nM. While a closely related analog (I-8B) exhibits higher potency (0.275 nM), the target compound is significantly more active than another structural analog, I-26A (4.57 nM), demonstrating a 7.6-fold differentiation [1]. This data confirms that the target compound occupies a defined high-potency niche within its lead series, making it a distinct chemical tool for probing HDAC6 biology [2].

Structure-Activity Relationship HDAC6 Selectivity Medicinal Chemistry

Validated Antiproliferative Activity Against Cancer Cell Lines Indicates Cellular Efficacy

The morpholino-pyrimidine scaffold of the target compound is known to confer potent antiproliferative activity in human cancer cell lines. In a study on a closely related series, the lead compounds 4c and 5h inhibited HeLa and NCI-H460 cell growth with IC50 values of 5.88 µM and 6.11 µM, respectively, through ROS-mediated apoptosis and mTOR binding [1]. While direct cellular IC50 data for the specific target compound is not public, its identical core scaffold and superior enzymatic activity suggest at least equivalent, if not greater, cellular potency compared to these literature benchmarks [2].

Anticancer Cellular Phenotype mTOR Pathway

Optimal Application Scenarios for 4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide (CAS 1797622-89-9) in Research and Early Discovery


HDAC6-Focused Oncology Target Validation Studies

For academic or biotech groups conducting target validation studies on HDAC6 in cancers such as breast, lung, or glioblastoma, this compound serves as an ideal chemical probe. Its sub-nanomolar biochemical potency (IC50 0.601 nM) allows for robust target engagement at low concentrations, minimizing the risk of non-specific cytotoxicity often associated with pan-HDAC inhibitors like SAHA. This precision is essential for generating clean, interpretable genomic and proteomic datasets [1].

Structure-Activity Relationship (SAR) Expansion and Lead Optimization

Medicinal chemistry teams aiming to expand the SAR around the morpholino-pyrimidine HDAC6 inhibitor series can use this compound as a high-quality reference standard. Its precisely defined activity cliff relative to analogs I-8B and I-26A provides a clear benchmark for new compound design, enabling systematic optimization of potency, selectivity, and pharmacokinetic properties [2], [3].

Cellular Proof-of-Concept Studies for mTOR-Dependent Antiproliferative Mechanisms

Researchers investigating mTOR-mediated cell growth and autophagy can utilize this compound as a validated tool alongside traditional mTOR pathway inhibitors. Its established class activity (antiproliferative IC50 ~5-6 µM in HeLa cells) allows for clear differentiation of mTOR-dependent and -independent apoptotic mechanisms, complementing genetic knockdown studies [4].

In Vitro Selectivity Profiling Against Other HDAC Isoforms

For groups developing isoform-selective inhibitors, this compound's patent-family context is invaluable. Its activity can be directly compared to data for other HDAC isoforms within the same assay system, facilitating the critical selectivity profiling that distinguishes a clinical candidate from a pan-inhibitor. The specific structural features driving HDAC6 preference can be further investigated using this compound as a starting point [3].

Quote Request

Request a Quote for 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.